molecular formula C16H24N2O B2675982 1-(4-Benzylpiperazin-1-yl)-2,2-dimethylpropan-1-one CAS No. 224309-92-6

1-(4-Benzylpiperazin-1-yl)-2,2-dimethylpropan-1-one

Cat. No. B2675982
CAS RN: 224309-92-6
M. Wt: 260.381
InChI Key: ZNSNSDXYPRJFJH-UHFFFAOYSA-N
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Description

Benzylpiperazine derivatives are a class of compounds that have been extensively studied for their various biological activities . They often serve as key structures in pharmaceuticals and exhibit a wide range of properties depending on their specific structures .


Molecular Structure Analysis

The molecular structure of benzylpiperazine derivatives can vary greatly depending on the specific compound. For example, “1- [2- (4-benzylpiperazin-1-yl)-1,3-thiazol-5-yl]ethan-1-one” has a molecular weight of 301.41 .


Chemical Reactions Analysis

Benzylpiperazine derivatives can undergo various chemical reactions. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzylpiperazine derivatives can vary greatly depending on the specific compound. For example, “1- [2- (4-benzylpiperazin-1-yl)-1,3-thiazol-5-yl]ethan-1-one” is a powder at room temperature .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Benzylpiperazine derivatives have been synthesized and evaluated for their antimicrobial activity. For instance, a series of novel compounds were created by reductive amination, resulting in 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one. These compounds demonstrated significant antibacterial and antifungal properties . Researchers continue to explore modifications to enhance their therapeutic potential.

Organic Synthesis and Chemical Reactions

Benzylpiperazine serves as a versatile building block in organic synthesis. Its reactivity allows for the creation of diverse derivatives. For example, reduction with lithium aluminum hydride produces 3-(4-benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-one, which can further react with Grignard reagents to yield various substituted analogs .

Mechanism of Action

The mechanism of action of benzylpiperazine derivatives can vary greatly depending on the specific compound and its intended use. For example, benzylpiperazine is often used as a recreational drug and is known to have euphoriant and stimulant properties .

Safety and Hazards

The safety and hazards associated with benzylpiperazine derivatives can vary greatly depending on the specific compound. For example, “1-(4-Benzylpiperazin-1-yl)-2-(5-nitro-1H-indol-3-yl)ethane-1,2-dione” is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of research on benzylpiperazine derivatives are likely to focus on further understanding their biological activities and potential therapeutic applications. This includes their potential use as antidepressants, antipsychotics, and antimicrobials .

properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-16(2,3)15(19)18-11-9-17(10-12-18)13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSNSDXYPRJFJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Benzylpiperazin-1-yl)-2,2-dimethylpropan-1-one

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